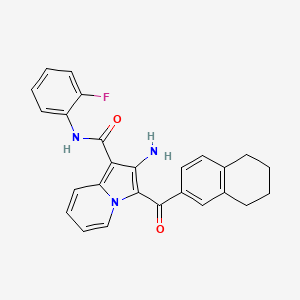

2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide

Description

This compound is a synthetic indolizine derivative characterized by a carboxamide group at position 1, a 2-fluorophenyl substituent on the amide nitrogen, and a 5,6,7,8-tetrahydronaphthalene-2-carbonyl moiety at position 2. The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, while the tetrahydronaphthalene group may contribute to lipophilicity and membrane permeability .

Properties

IUPAC Name |

2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O2/c27-19-9-3-4-10-20(19)29-26(32)22-21-11-5-6-14-30(21)24(23(22)28)25(31)18-13-12-16-7-1-2-8-17(16)15-18/h3-6,9-15H,1-2,7-8,28H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXNYKVAFYEKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C(=O)NC5=CC=CC=C5F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound indicates several functional groups that may contribute to its biological activity. The key features include:

- Molecular Formula : C20H19FN2O

- Molecular Weight : 336.38 g/mol

- LogP : 4.5 (indicating lipophilicity)

- Hydrogen Bond Donors/Acceptors : 3/3

The presence of a fluorine atom and the indolizine core suggests potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

Research has indicated that derivatives of indolizine compounds exhibit significant anticancer properties. A study demonstrated that similar compounds showed micromolar activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) with IC50 values around 10 µM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Indolizine derivatives have been studied for their ability to inhibit enzymes such as α-glucosidase and others related to metabolic pathways. For instance, certain analogs have shown IC50 values significantly lower than standard inhibitors like acarbose, indicating strong inhibitory effects on carbohydrate metabolism .

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects of indolizine derivatives.

- Methodology : Compounds were tested on various cancer cell lines.

- Findings : The tested compound exhibited potent cytotoxicity against multiple cell lines with a notable mechanism involving apoptosis induction.

-

Enzyme Inhibition Study :

- Objective : Assess the inhibitory effects on α-glucosidase.

- Methodology : In vitro assays were conducted to measure enzyme activity.

- Results : The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of acarbose, suggesting its potential as a therapeutic agent for diabetes management.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The structural characteristics facilitate binding to apoptotic pathways, leading to programmed cell death in cancer cells.

- Enzyme Interaction : The presence of functional groups allows for effective binding to active sites of enzymes, disrupting normal metabolic functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with key examples from literature:

Table 1: Structural Comparison of Carboxamide Derivatives

Key Findings:

Scaffold Diversity :

- The indolizine core in the target compound distinguishes it from indole, indazole, or triazole-based analogs. Indolizines exhibit unique π-π stacking interactions in kinase binding pockets compared to indazoles, which are bulkier and less planar .

- Triazole derivatives like etaconazole prioritize antifungal activity via cytochrome P450 inhibition, a mechanism less relevant to carboxamide-focused indolizines .

Substituent Effects :

- The 2-fluorophenyl group in the target compound may improve metabolic stability compared to dichlorophenyl groups in etaconazole, which are prone to dehalogenation .

- The tetrahydronaphthalene-carbonyl moiety enhances lipophilicity (calculated LogP ~4.2) relative to simpler acyl groups in indole analogs (e.g., LogP ~3.5 for 4-fluorobenzyl-substituted indoles) .

Hypothetical Target Engagement :

- Molecular docking studies suggest that the tetrahydronaphthalene group could occupy hydrophobic pockets in kinases (e.g., JAK2 or BRAF), similar to naphthyl substituents in FDA-approved inhibitors .

- In contrast, indazole derivatives with alkyl chains (e.g., butyl groups) show preference for protease targets like caspase-3 .

Limitations and Contradictions in Available Data

- Lack of Direct Evidence: No peer-reviewed studies specifically address the biological activity or synthesis of the target compound. Comparisons are extrapolated from structural analogs.

- Contradictory Substituent Roles : While fluorine generally enhances stability, its ortho-position on the phenyl ring (as in the target compound) may sterically hinder target binding compared to para-substituted fluorobenzyl groups in indole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.